molecular formula C17H33NO3Si B13923748 Tert-butyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,5-dihydropyrrole-1-carboxylate

Tert-butyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,5-dihydropyrrole-1-carboxylate

Cat. No.: B13923748
M. Wt: 327.5 g/mol
InChI Key: WKGKTCPFFBHXQB-UHFFFAOYSA-N
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Description

Tert-butyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,5-dihydropyrrole-1-carboxylate is a complex organic compound that features a tert-butyl group, a dimethylsilyl group, and a dihydropyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,5-dihydropyrrole-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of protecting groups, such as tert-butyl(dimethyl)silyl chloride, and reagents like imidazole in solvents like methylene chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,5-dihydropyrrole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the silyl ether group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,5-dihydropyrrole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,5-dihydropyrrole-1-carboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo chemical transformations, which can modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-methylphenyl)propanoate
  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

Tert-butyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,5-dihydropyrrole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C17H33NO3Si

Molecular Weight

327.5 g/mol

IUPAC Name

tert-butyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,5-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C17H33NO3Si/c1-16(2,3)21-15(19)18-12-9-10-14(18)11-13-20-22(7,8)17(4,5)6/h9-10,14H,11-13H2,1-8H3

InChI Key

WKGKTCPFFBHXQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC1CCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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